(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Overview

Description

Molecular Structure Analysis

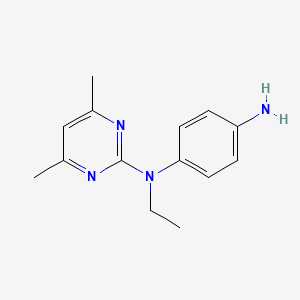

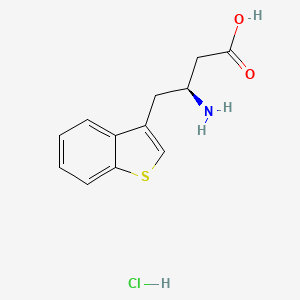

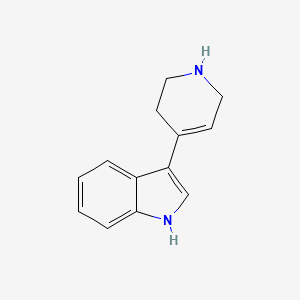

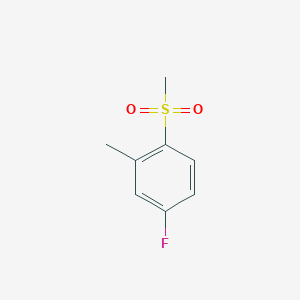

The molecular structure of “(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” can be represented by the canonical SMILES stringC1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl . This string represents the 2D structure of the molecule. The 3D conformer of the parent compound can also be viewed on PubChem . Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” include a molecular weight of 271.76 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 271.0433776 g/mol .Scientific Research Applications

Understanding Chemical Compounds and Biological Activities

Chemical and Biological Properties Analysis : The understanding of chemical compounds, such as their synthesis, structural properties, and biological activities, forms the basis for numerous scientific inquiries and applications. For instance, the study of phenolic acids like Chlorogenic Acid (CGA) outlines their antioxidant, anti-inflammatory, and various therapeutic roles, which could be paralleled in researching other compounds for potential health benefits (Naveed et al., 2018).

Advanced Oxidation Processes : The degradation of pharmaceuticals, like acetaminophen, via advanced oxidation processes (AOPs), reveals pathways, by-products, and the potential for environmental impact assessment. This methodology could be applied to study the degradation and environmental impact of other chemical compounds, including "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride" (Qutob et al., 2022).

Pharmacological Reviews for Therapeutic Applications : Reviews of compounds like Azelaic Acid and their pharmacological properties in treating acne and hyperpigmentary disorders underscore the importance of comprehensive reviews in understanding a compound's efficacy and potential side effects, paving the way for applications in drug development and therapeutic interventions (Fitton & Goa, 1991).

Role of Organic Acids in Industrial Applications : The examination of organic acids, such as their roles in acidizing operations for carbonate and sandstone formations, illustrates the diverse industrial applications of chemical compounds. This kind of research can inform the potential industrial uses of "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride" by understanding its reactivity and interactions with other substances (Alhamad et al., 2020).

Safety And Hazards

properties

IUPAC Name |

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZKGWWYBOKXAS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375849 | |

| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |

CAS RN |

331847-09-7, 270063-44-0 | |

| Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)